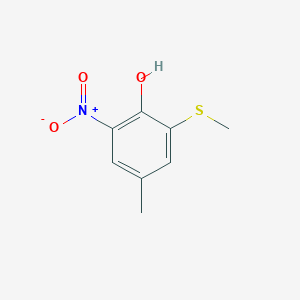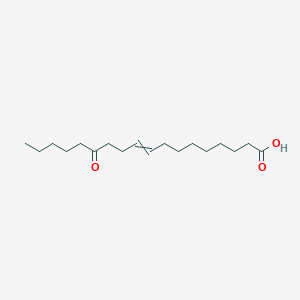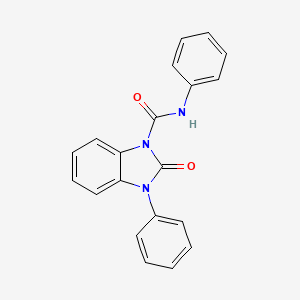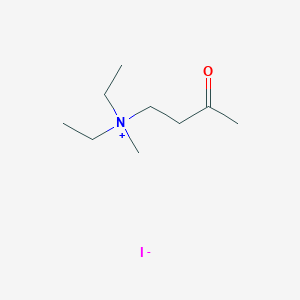
5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is a synthetic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group attached to an imidazole ring, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-dichlorobenzylamine with methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The dichlorophenyl group allows for substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.
2,6-Dichlorobenzylamine: A precursor in the synthesis of the compound.
Methylimidazole: A related imidazole derivative used in various chemical reactions.
Uniqueness
5-(2,6-Dichlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
52157-32-1 |
|---|---|
Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-1-methyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C10H11Cl2N3/c1-15-8(5-14-10(15)13)9-6(11)3-2-4-7(9)12/h2-4,8H,5H2,1H3,(H2,13,14) |
InChI Key |
YHYIPNSCIALSTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C1N)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)






![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)






